Lipophilicity Modulation via Meta-Methoxy Substitution
Tributyl(3-methoxyphenyl)stannane exhibits a higher calculated partition coefficient (LogP) compared to its unsubstituted phenyl analog. This difference in lipophilicity is a key differentiator for applications where compound partitioning or membrane permeability is a critical parameter. The meta-methoxy substitution imparts a measurable increase in LogP, which can influence solubility profiles and in vivo distribution in medicinal chemistry contexts [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 5.75130 |
| Comparator Or Baseline | Tributylphenylstannane (CAS 960-16-7): 5.74270 |
| Quantified Difference | Δ LogP = +0.0086 (a subtle but quantifiable increase in lipophilicity) |
| Conditions | Calculated value; ACD/Labs or similar software (exact model not specified in source) . |
Why This Matters
This quantifiable increase in LogP, while small, provides a measurable and verifiable difference in lipophilicity, which can be a deciding factor in drug discovery programs where fine-tuning physicochemical properties is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
- [1] Chem960. (n.d.). 122439-11-6 (三丁基(3-甲氧基苯基)锡, Stannane, tributyl(3-methoxyphenyl)-). 计算特性: LogP. View Source
